Carbonylbis(trifluoroacetato)bis(triphenylphosphine)ruthenium(II) methanol adduct, 98%

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

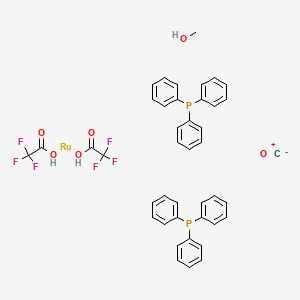

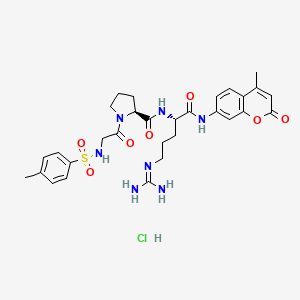

Carbonylbis(trifluoroacetato)bis(triphenylphosphine)ruthenium(II) methanol adduct, 98% is a useful research compound. Its molecular formula is C42H36F6O6P2Ru and its molecular weight is 913.7 g/mol. The purity is usually 95%.

The exact mass of the compound Carbonylbis(trifluoroacetato)bis(triphenylphosphine)ruthenium(II) methanol adduct, 98% is 914.093472 g/mol and the complexity rating of the compound is 410. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Carbonylbis(trifluoroacetato)bis(triphenylphosphine)ruthenium(II) methanol adduct, 98% suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Carbonylbis(trifluoroacetato)bis(triphenylphosphine)ruthenium(II) methanol adduct, 98% including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Ruthenium Complexes in Catalysis

Ruthenium complexes, including those similar to Carbonylbis(trifluoroacetato)bis(triphenylphosphine)ruthenium(II), have been extensively used as catalysts in various chemical reactions. For instance, they catalyze the hydrogenation of esters to alcohols, showcasing the versatility of ruthenium catalysts in facilitating the reduction of carbonyl compounds. This process is crucial for synthesizing chemicals vital to daily life, including the reduction of CO2 to methanol, expected to play a key role in future carbon management and energy storage solutions (Chakraborty et al., 2015).

Synthesis of Complex Molecules

Ruthenium complexes have also been utilized in the synthesis of complex molecules through carbon-carbon bond-forming reactions. This includes the conjugate addition of terminal alkynes to alkyl acrylates, yielding γ,δ-alkynyl esters, and the codimerization reaction of terminal alkynes with alkyl acrylates to produce conjugate dienes. These reactions are controlled by the nature of halide ions, demonstrating the fine-tuned reactivity based on the catalyst's composition (Nishimura et al., 2007).

Activation of Alcohols

A specific application of ruthenium complexes includes the direct transformation of primary alcohols to the corresponding acetals, releasing molecular hydrogen. This process is catalyzed by complexes such as bis(acetonitrile)bis(triphenylphosphine)ruthenium(II) sulfate, emphasizing the capability of ruthenium complexes to facilitate selective transformations in organic synthesis (Kossoy et al., 2012).

Antioxidant Studies

Furthermore, new ruthenium(II) carbonyl complexes bearing pyridine carboxamide and triphenylphosphine/triphenylarsine/pyridine have been synthesized and evaluated for their antioxidant activity. These complexes exhibit more effective antioxidant activity compared to their ligands alone, highlighting their potential in biomedical applications (Ramachandran & Viswanathamurthi, 2013).

Mecanismo De Acción

Target of Action

The primary targets of the Carbonylbis(trifluoroacetato)bis(triphenylphosphine)ruthenium(II) methanol adduct are alcohols and alkynes . The compound interacts with these targets to facilitate chemical reactions, specifically the hydroacylation of 2-butyne and the vinylation of alcohols .

Mode of Action

The compound acts as a catalyst in the ruthenium-catalyzed transfer hydrogenation process . It couples 2-butyne to alcohols to deliver alpha, beta-unsaturated ketones . This process constitutes a direct C-H vinylation of alcohols, employing alkynes as vinyl donors .

Biochemical Pathways

The compound affects the biochemical pathway of transfer hydrogenation . This pathway involves the transfer of hydrogen from one molecule to another and is crucial in various chemical reactions. The compound’s action results in the formation of alpha, beta-unsaturated ketones , which are important intermediates in organic synthesis.

Result of Action

The result of the compound’s action is the formation of alpha, beta-unsaturated ketones . These ketones are formed in good to excellent isolated yields with complete E-stereoselectivity . This indicates the compound’s high efficiency and selectivity as a catalyst.

Propiedades

IUPAC Name |

carbon monoxide;methanol;ruthenium;2,2,2-trifluoroacetic acid;triphenylphosphane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H15P.2C2HF3O2.CH4O.CO.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2*3-2(4,5)1(6)7;2*1-2;/h2*1-15H;2*(H,6,7);2H,1H3;; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKQAOHZHDWPBQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO.[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.[Ru] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H36F6O6P2Ru |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

913.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-Chlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B6336240.png)

![1-[2-(Dimethylamino)ethyl]-1H-benzimidazol-5-amine trihydrochloride, 95%](/img/structure/B6336275.png)

![Dichloro{(S)-(-)-5,5'-bis[di(3,5-xylyl)phosphino]-4,4'-bi-1,3-benzodioxole}[(1S,2S)-(-)-1,2-diphenylethylenediamine]Ru(II)](/img/structure/B6336305.png)

![Dicyclohexyl(9-butylfluoren-9-yl)phosphonium tetrafluoroborate, 95% [cataCXium© FBu]](/img/structure/B6336325.png)

![Dichlorobis[2-(di-t-butylphosphino)ethylamine]ruthenium(II), 97%](/img/structure/B6336333.png)